molecular formula C14H25BSi B14344644 [3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane CAS No. 96413-63-7

[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane

Cat. No.: B14344644
CAS No.: 96413-63-7
M. Wt: 232.25 g/mol
InChI Key: XLUHLZZJQLKZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is a chemical compound that features a unique structure combining a borabicyclo moiety with a propynyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a propynyl halide in the presence of a base, followed by the introduction of the trimethylsilyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
  • Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
  • Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Reagents such as hydrogen peroxide or peracids.
  • Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
  • Substitution: Nucleophiles like halides or alkoxides.
Major Products::
  • Oxidation: Boronic acids or borates.
  • Reduction: Alkenes or alkanes.
  • Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with boron and silicon functionalities.

Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Its unique structure allows for the exploration of new drug delivery systems and the development of novel pharmaceuticals.

Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These centers can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds::

Comparison: Compared to its similar compounds, 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is unique due to the specific steric and electronic effects imparted by the trimethylsilyl group. These effects influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

96413-63-7

Molecular Formula

C14H25BSi

Molecular Weight

232.25 g/mol

IUPAC Name

3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-ynyl-trimethylsilane

InChI

InChI=1S/C14H25BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h13-14H,4-5,7-11H2,1-3H3

InChI Key

XLUHLZZJQLKZLS-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CC#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.